
4-(2H-1,3-benzodioxol-5-yl)-5-ethyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-(2H-1,3-benzodioxol-5-yl)-5-ethyl-1H-pyrazol-3-amine" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a four-component strategy has been developed for the synthesis of a series of benzylidene aralkyl/allyl/propargyl thio pyrazolyl-1,2,4-triazol-4-amines, which is operationally simple and metal-free . Another synthesis method involves the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride followed by cyclization with hydrazine hydrate to produce N-(5-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine . Additionally, a one-pot, four-component reaction has been used to synthesize 3-(2-(5-(benzylideneamino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be characterized using various spectroscopic methods. For example, ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate was characterized by IR, Raman, (1)H NMR, (13)C NMR, and X-ray diffraction methods . Similarly, the crystal structure of a novel pyrazole derivative was confirmed using single crystal X-ray diffraction studies .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For instance, primary and secondary amines can react with pyrazolone derivatives to yield substituted aminocyanomethylene pyrazolone derivatives . The reactivity of these compounds can be further explored to synthesize a wide range of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be studied through experimental and theoretical methods. Theoretical calculations such as Ab Initio Hartree Fock and Density Functional Theory methods can be used to predict vibrational frequencies and geometric parameters, which are then compared with experimental data for validation . The electronic properties, such as HOMO and LUMO energies, can also be calculated to understand the reactivity of these compounds .
Biological Activities
Pyrazole derivatives exhibit a range of biological activities. Some synthesized compounds have shown good results in DNA binding and molecular docking studies, indicating potential for interaction with biological targets . Additionally, certain derivatives have been evaluated for their antimicrobial activities and antitumor activities against cell lines such as Hela and A549 lung cancer cells . These studies suggest that pyrazole derivatives could serve as lead compounds for the development of new therapeutic agents.
Scientific Research Applications
Synthesis and Characterization
- Pyrazole derivatives, including those related to 4-(2H-1,3-benzodioxol-5-yl)-5-ethyl-1H-pyrazol-3-amine, have been synthesized and characterized, providing insights into their structural properties and potential biological activities. These compounds exhibit significant activity against breast cancer and various microbes (Titi et al., 2020).
Crystal Structure Analysis
- Detailed crystal structure analysis of similar compounds helps in understanding the molecular conformation and interactions, which are crucial for their biological applications. This includes studying the orientation of pyrazole ring amine and dioxole substituents, which are essential for their biological efficacy (Gajera et al., 2013).
Supramolecular Structures
- The ability of these compounds to form hydrogen-bonded supramolecular structures, which are significant in drug design and pharmaceutical applications, has been explored (Portilla et al., 2007).
Biological Activity Evaluation
- Various pyrazole derivatives have been evaluated for their insecticidal and antimicrobial potential, indicating their relevance in developing new agents for pest control and infection treatment (Deohate & Palaspagar, 2020).
Polymer Modification
- These compounds are used in the modification of polymers like poly vinyl alcohol/acrylic acid hydrogels. This modification improves the thermal stability and biological activity of the polymers, enhancing their potential in medical applications (Aly & El-Mohdy, 2015).
Antimicrobial and Anticancer Applications
- Novel pyrazole derivatives have been synthesized and tested for antimicrobial and anticancer activities, highlighting their potential as therapeutic agents (Hafez et al., 2016).
Catalyst Development
- These compounds have been used in developing catalysts for reactions like the copolymerization of CO2 and cyclohexene oxide, which is significant in the field of sustainable chemistry and material science (Matiwane et al., 2020).
Mechanism of Action
Target of Action
The primary target of the compound 4-(2H-1,3-benzodioxol-5-yl)-5-ethyl-1H-pyrazol-3-amine is the Heat shock protein HSP 90-alpha . This protein plays a crucial role in maintaining cellular homeostasis by assisting in protein folding, preventing protein aggregation, and regulating the intracellular concentration of certain proteins .
Mode of Action
It is known that the compound interacts with the heat shock protein hsp 90-alpha . This interaction could potentially alter the protein’s function, leading to changes in the cellular processes it regulates .
Biochemical Pathways
Given the role of heat shock protein hsp 90-alpha in protein folding and regulation, it is likely that the compound’s interaction with this protein could affect various cellular processes and pathways .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Given the role of heat shock protein hsp 90-alpha in cellular homeostasis, it is likely that the compound’s interaction with this protein could have significant effects on cellular function .
properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-5-ethyl-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-8-11(12(13)15-14-8)7-3-4-9-10(5-7)17-6-16-9/h3-5H,2,6H2,1H3,(H3,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIKFVDINPZEHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)N)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187767-30-1 |
Source


|
| Record name | 4-(1,3-dioxaindan-5-yl)-3-ethyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

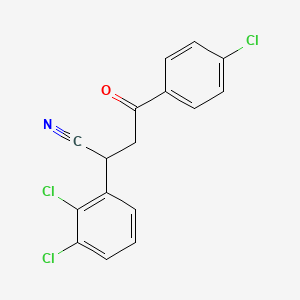
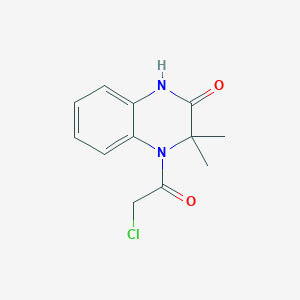
![7-((2-ethoxyethyl)thio)-1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B3001370.png)
![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-methylphenyl)propanamide](/img/structure/B3001371.png)
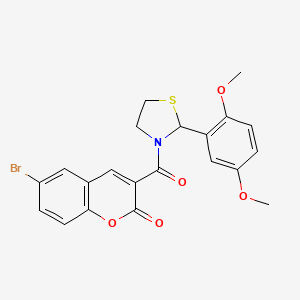

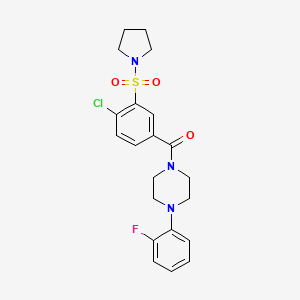
![4-(cyclopropylcarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B3001375.png)

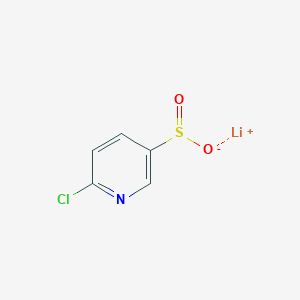
![8,8abeta-Dihydro-3abetaH-indeno[1,2-d]oxazole-2-amine](/img/structure/B3001381.png)
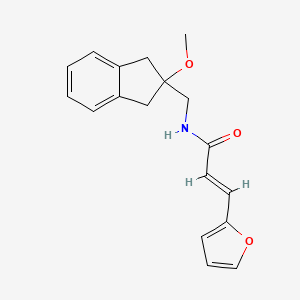
![Ethyl 4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazine-1-carboxylate](/img/structure/B3001384.png)
![8-(4-Chlorophenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3001386.png)